4-ブロモ-1-エチル-3-メチル-1H-ピラゾール

説明

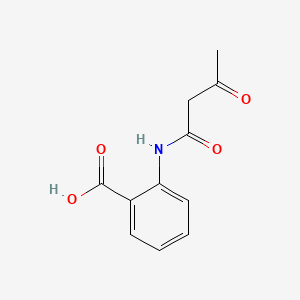

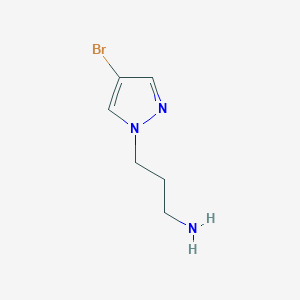

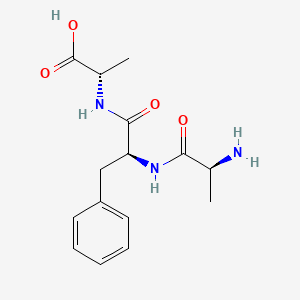

4-Bromo-1-ethyl-3-methyl-1H-pyrazole is a chemical compound belonging to the pyrazole class, characterized by a 5-membered ring structure containing two nitrogen atoms opposite each other. The presence of a bromine atom at the 4-position and ethyl and methyl groups at the 1- and 3-positions, respectively, distinguishes this compound from other pyrazoles. The compound's structure and reactivity are influenced by the bromine substituent, which can participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves multicomponent reactions or cyclization processes. For instance, the synthesis of 1,4-dihydropyrano[2,3-c]pyrazole derivatives has been achieved using a one-pot, three-component condensation involving malononitrile, aromatic aldehydes, and 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, with sodium bromide as a supporting electrolyte . Similarly, the synthesis of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was performed through a three-component one-pot condensation reaction10. These methods highlight the versatility of pyrazole synthesis, which may be applicable to the synthesis of 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques such as X-ray diffraction and NMR spectroscopy. For example, the structure of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones was determined by X-ray diffraction, revealing the orientation of substituent groups and the supramolecular architecture . Similarly, the crystal structure of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate was confirmed by single-crystal X-ray diffraction studies10. These analyses provide insights into the geometric parameters and intermolecular interactions that could be expected for 4-bromo-1-ethyl-3-methyl-1H-pyrazole.

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including cyclization, bromination, and multicomponent transformations. The reaction of ethyl γ-bromo-β-methoxycrotonate with carbonyl compounds to synthesize pyrazolin-5-ones demonstrates the reactivity of bromo-substituted intermediates . The preparation of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole through methylation of 4-bromo-1-phenyl-1H-pyrazol-3-ol indicates the potential for functional group transformations . These reactions suggest that 4-bromo-1-ethyl-3-methyl-1H-pyrazole could participate in similar synthetic pathways.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's boiling point, melting point, and solubility. The tautomerism of 4-bromo substituted 1H-pyrazoles has been studied, showing the predominance of certain tautomers in the solid state and in solution . The electronic properties, such as HOMO/LUMO energies and molecular electrostatic potential, have been calculated using DFT studies, providing information on the reactivity and stability of the compounds . These properties are crucial for understanding the behavior of 4-bromo-1-ethyl-3-methyl-1H-pyrazole in various environments and reactions.

科学的研究の応用

ピラゾール誘導体の合成

ピラゾール誘導体は、医薬品や農業など化学産業の様々な分野で重要な役割を担っています . ピラゾール誘導体は、抗結核薬、抗菌薬、抗真菌薬、抗炎症薬、抗がん剤、抗糖尿病剤など、様々な生物活性を示します . そのため、"4-ブロモ-1H-ピラゾール"はこれらの誘導体の合成における出発物質として利用できます .

1,4’-ビピラゾールの合成

“4-ブロモ-1H-ピラゾール”は、1,4’-ビピラゾールの合成における出発物質として用いることができます . ビピラゾールは、配位化学や材料科学の分野で重要な化合物です。

4-ブロモ-1-(2-クロロエチル)-1H-ピラゾールの合成

“4-ブロモ-1H-ピラゾール”は、4-ブロモ-1-(2-クロロエチル)-1H-ピラゾールの合成に使用することができます . この化合物は、さらに複雑な分子を合成するための化学反応に使用できます。

固体六配位錯体の合成

“4-ブロモ-1H-ピラゾール”は、ジメチルおよびジビニルトインジクロリドとの反応により、固体六配位錯体の合成に使用することができます . これらの錯体は、材料科学や触媒作用において潜在的な用途を有しています。

融合ピラゾロチアゾールおよびピラゾロチアジン類の合成

“4-ブロモ-1H-ピラゾール”は、融合ピラゾロチアゾールおよびピラゾロチアジンの合成に使用できます . これらの化合物は、医薬品化学において価値のある多くの化合物の構造サブユニットです .

医薬品および生物活性化合物の合成

“4-ブロモ-1H-ピラゾール”は、阻害剤を含む様々な医薬品や生物活性化合物の合成にも使用されます . これらの化合物は、新規医薬品の開発に活用できます。

Safety and Hazards

作用機序

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their broad range of biological activities .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .

Biochemical Pathways

Pyrazole derivatives have been reported to influence a variety of biochemical pathways, depending on their specific targets .

Result of Action

Pyrazole derivatives are known to exert a variety of biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

特性

IUPAC Name |

4-bromo-1-ethyl-3-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2/c1-3-9-4-6(7)5(2)8-9/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPZYLLRIDYELJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399376 | |

| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

519018-28-1 | |

| Record name | 4-bromo-1-ethyl-3-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Amino-3-[4-(benzyloxy)-3-bromophenyl]propanoic acid](/img/structure/B1277827.png)

![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)

![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)